L-Leucyl-L-leucyl-L-prolyl-L-alanyl-L-seryl-L-asparaginyl-L-glutamic acid
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Overview
Description
L-Leucyl-L-leucyl-L-prolyl-L-alanyl-L-seryl-L-asparaginyl-L-glutamic acid is a peptide composed of seven amino acids: leucine, proline, alanine, serine, asparagine, and glutamic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-leucyl-L-prolyl-L-alanyl-L-seryl-L-asparaginyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final peptide product.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-leucyl-L-prolyl-L-alanyl-L-seryl-L-asparaginyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine and glutamic acid.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine sulfoxide.
Scientific Research Applications
L-Leucyl-L-leucyl-L-prolyl-L-alanyl-L-seryl-L-asparaginyl-L-glutamic acid has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Leucyl-L-leucyl-L-prolyl-L-alanyl-L-seryl-L-asparaginyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact mechanism depends on the context in which the peptide is used, such as its role in signaling pathways or as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.
L-Tyrosyl-L-alanyl-L-prolyl-L-leucyl-L-prolyl-L-arginyl-L-tryptophyl-L-serylglycyl-L-prolyl-L-isoleucylglycyl-L-valyl-L-seryl-L-tryptophylglycyl-L-leucyl-L-arginine: A complex peptide used in various research applications.
Uniqueness
L-Leucyl-L-leucyl-L-prolyl-L-alanyl-L-seryl-L-asparaginyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct properties and functions. Its combination of hydrophobic (leucine, proline) and hydrophilic (serine, asparagine, glutamic acid) residues allows it to interact with a wide range of molecular targets, making it versatile for various applications.
Properties
CAS No. |
823835-41-2 |
---|---|
Molecular Formula |
C32H54N8O12 |
Molecular Weight |
742.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C32H54N8O12/c1-15(2)11-18(33)27(46)38-21(12-16(3)4)31(50)40-10-6-7-23(40)30(49)35-17(5)26(45)39-22(14-41)29(48)37-20(13-24(34)42)28(47)36-19(32(51)52)8-9-25(43)44/h15-23,41H,6-14,33H2,1-5H3,(H2,34,42)(H,35,49)(H,36,47)(H,37,48)(H,38,46)(H,39,45)(H,43,44)(H,51,52)/t17-,18-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
PZVGGDCDEQUJSK-FQJIPJFPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origin of Product |
United States |
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